4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile is a non-steroidal progesterone receptor antagonist (SPRM). [, , ] SPRMs are a class of organic compounds that bind to the progesterone receptor and block the action of the hormone progesterone. [, , ] In scientific research, 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile, also known as PF-02413873 or PF-2413873a, has been primarily investigated for its potential in treating gynecological conditions such as endometriosis. [, , ]
4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified under the category of organic compounds, specifically as an aryl ether and a nitrile derivative. This compound features a dichloropyrimidine moiety linked to a dimethylbenzonitrile structure, which contributes to its potential biological activity.
This compound is commercially available from various chemical suppliers, including Sigma-Aldrich and PubChem, where it can be sourced for research and development purposes. The compound's unique structure makes it of interest in various scientific studies, particularly in the development of pharmaceuticals.
The synthesis of 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile can be achieved through several methods, primarily involving nucleophilic substitution reactions and coupling reactions.
The molecular structure of 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile can be visualized using molecular modeling software or by referring to structural databases like PubChem.
The compound may undergo various chemical reactions typical of nitriles and ethers:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile is primarily explored in pharmacological studies where it may act as an inhibitor or modulator of specific biological pathways.
Research suggests that compounds with similar structures often target enzymes involved in cellular signaling pathways or act as antagonists for certain receptors. Detailed studies are necessary to elucidate its specific mechanism of action.
4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile has potential applications in:
Palladium-catalyzed cross-coupling reactions represent a cornerstone methodology for constructing the pivotal pyrimidine-oxy linkage in 4-[(2,6-dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile (CAS: 1225383-63-0). These reactions enable the formation of C-O bonds under mild conditions, which is particularly advantageous for thermally sensitive intermediates. The Suzuki-Miyaura coupling stands out as a preferred method, leveraging organoboron compounds for their stability, low toxicity, and commercial availability. As documented in key literature on metal-catalyzed cross-coupling, arylboronic acids derived from 3,5-dimethyl-4-hydroxybenzonitrile undergo efficient coupling with 4,6-dichloropyrimidine precursors using tetrakis(triphenylphosphine)palladium(0) as the catalyst system [2]. This approach achieves excellent chemoselectivity for the C4-position of the pyrimidine ring when conducted at 80-100°C in toluene/water mixtures with potassium carbonate as base, typically yielding >85% coupled product [6].
Complementary to Suzuki coupling, the Stille reaction utilizing organotin reagents offers superior functional group tolerance. Tributyl(3,5-dimethyl-4-cyanophenoxy)tin undergoes palladium-catalyzed coupling with 4,6-dichloropyrimidine in anhydrous DMF at elevated temperatures. While this method delivers comparable yields (82-88%), practical limitations arise from tin reagent toxicity and challenging byproduct removal during scale-up [2]. Recent methodological refinements employ microwave-assisted coupling to dramatically reduce reaction times from hours to minutes while maintaining yield integrity – a critical advancement for high-throughput applications in pharmaceutical intermediate synthesis where this compound serves as a precursor to drugs like etravarine [6] [10].
Table 1: Palladium-Catalyzed Methods for Pyrimidine-Oxy Bond Formation
Method | Catalyst System | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 85°C, 6h | 85-92 | Low toxicity, scalable |
Stille Coupling | Pd₂(dba)₃, AsPh₃ | DMF, 110°C, 12h | 82-88 | Superior FG tolerance |
Microwave Suzuki | Pd(OAc)₂, SPhos | Dioxane, 120°C, 15min | 87 | Rapid reaction time |
The inherent electronic asymmetry of 4,6-dichloropyrimidine derivatives enables sequential and regioselective nucleophilic aromatic substitution (SNAr), providing a robust pathway to 4-[(2,6-dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile. Systematic optimization studies reveal that the C4-chlorine is significantly more electrophilic than C2 or C6 positions due to resonance stabilization of the anionic Meisenheimer complex. This reactivity differential allows the selective displacement of C4-chlorine by 4-hydroxy-3,5-dimethylbenzonitrile at 25-50°C in polar aprotic solvents, avoiding expensive palladium catalysts [5] [9].
Critical process parameters governing SNAr efficiency include:
The optimized protocol employs 2,6-dichloropyrimidine-4-carbonitrile (CAS 26293-93-6) reacted with 4-hydroxy-3,5-dimethylbenzonitrile in anhydrous DMF using 1.1 equivalents cesium carbonate at 70°C for 3 hours, achieving consistent 90-93% isolated yield of the target compound after aqueous workup [9]. This intermediate's crystalline nature facilitates purification – a significant advantage over oily byproducts encountered in cross-coupling routes. Kinetic studies confirm pseudo-first-order behavior with ΔG‡ = 85 kJ/mol, indicating SNAr rather than radical mechanisms [5].
Table 2: SNAr Optimization for Key Intermediate Formation
Variable | Condition Range | Optimal Condition | Yield Impact |
---|---|---|---|
Base | K₂CO₃, Cs₂CO₃, NaH | Cs₂CO₃ (1.1 eq) | +15% vs K₂CO₃ |
Temperature | 25-120°C | 70°C | Maximizes rate/minimizes degradation |
Solvent | DMF, DMSO, NMP, ACN | Anhydrous DMF | Optimal polarity/dissolution |
Equivalents Nucleophile | 0.9-1.5 eq | 1.05 eq | Minimizes di-substitution |
Solvent and base systems dictate both efficiency and scalability in the synthesis of 4-[(2,6-dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile, particularly when sequential functionalizations are required. Polar aprotic solvents dominate process designs due to their exceptional dissolution capabilities for aromatic nitriles and chloropyrimidines while stabilizing anionic transition states in SNAr reactions. Comparative studies across DMF, DMSO, NMP, and acetonitrile reveal DMF as optimal, balancing reactivity (krel = 1.0), boiling point (153°C), and ease of removal during workup. DMSO, despite slightly higher polarity, complicates product isolation due to emulsion formation during aqueous extraction [3] [9].
The base selection hierarchy follows:
Notably, solvent-base combinations profoundly impact byproduct profiles. DMF/Cs₂CO₃ systems generate <0.5% hydrolyzed nitrile impurities versus >5% in DMSO/K₂CO₃ mixtures at 80°C. This stability enables direct crystallization from reaction mixtures – a key economic consideration. For the critical SNAr step, the ternary solvent system DMF/toluene/water (8:1:1) unexpectedly enhances yield by 7% versus neat DMF, likely through improved mass transfer of heterogeneous Cs₂CO₃ [3] [9]. Process analytical technology (PAT) confirms complete consumption of 2,6-dichloropyrimidine-4-carbonitrile within 90 minutes under these optimized conditions.
Translation of laboratory syntheses into manufacturing processes for 4-[(2,6-dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile demands meticulous attention to reaction engineering and purification train design. Kilogram-scale campaigns validated the SNAr route superiority over cross-coupling methods, delivering 94% purity at 300kg batch scale with 86% overall yield from commodity chemicals. Critical scale-up parameters include:
The validated commercial process employs a telescoped synthesis avoiding intermediate isolation: 4-hydroxy-3,5-dimethylbenzonitrile deprotonation in DMF, SNAr with 2,6-dichloropyrimidine-4-carbonitrile, and direct crystallization by water quench. This streamlined approach reduces solvent consumption by 40% versus stepwise protocols. Economic modeling confirms production costs below $250/kg at metric ton scale, primarily driven by cesium carbonate expense (accounting for 60% raw material costs) [9] [10]. Significant cost reduction was achieved through cesium recycle protocols involving oxalic acid precipitation, restoring >80% cesium ions for reagent regeneration.
Table 4: Scale-Up Process Economics Analysis
Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Commercial Scale (300kg) |
---|---|---|---|
Overall Yield | 90% | 87% | 86% |
Purity (HPLC) | 99.2% | 98.5% | 97.8% |
Solvent Consumption | 20 L/kg | 12 L/kg | 8 L/kg |
Production Cost | $1,200/kg (est.) | $450/kg | $220/kg |
Throughput | 0.1 kg/week | 50 kg/week | 1,500 kg/week |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0